molecular formula C10H11ClF3N B3109727 trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanaminehydrochloride CAS No. 175168-77-1

trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanaminehydrochloride

Cat. No.: B3109727
CAS No.: 175168-77-1
M. Wt: 237.65 g/mol
InChI Key: CXCTXCXCIYKANU-JXLXBRSFSA-N
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Description

trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride (CAS: 175168-77-1) is a cyclopropylamine derivative featuring a trifluoromethyl (-CF₃) substituent at the 2-position of the phenyl ring. Its molecular formula is C₁₀H₁₁ClF₃N, with a molecular weight of 237.65 g/mol . The compound is provided as a research chemical with >95% purity and is typically stored at -80°C or -20°C in DMSO solutions to maintain stability .

Properties

CAS No.

175168-77-1

Molecular Formula

C10H11ClF3N

Molecular Weight

237.65 g/mol

IUPAC Name

trans-(1S,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-4-2-1-3-6(8)7-5-9(7)14;/h1-4,7,9H,5,14H2;1H/t7-,9+;/m1./s1

InChI Key

CXCTXCXCIYKANU-JXLXBRSFSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2C(F)(F)F.Cl

Canonical SMILES

C1C(C1N)C2=CC=CC=C2C(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired stereochemistry .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Trans-2-(2-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride serves as a valuable building block in organic synthesis. Its trifluoromethyl group enhances the compound's lipophilicity, facilitating the development of more complex organic molecules. This property is particularly beneficial in the synthesis of pharmaceuticals and agrochemicals, where the incorporation of trifluoromethyl groups can improve biological activity and stability.

The compound has been studied for its potential biological activities, particularly its interactions with enzymes and receptors:

  • Enzyme Interaction : The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to therapeutic effects.
  • Neuroprotective Effects : Research indicates that trans-2-(2-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride may exhibit neuroprotective properties. In vitro studies have shown that it can mitigate oxidative stress-induced cell death, suggesting potential applications in treating neurodegenerative diseases.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in several areas:

  • Neurological Disorders : Ongoing research aims to evaluate its efficacy in treating conditions such as Alzheimer's disease and Parkinson's disease due to its neuroprotective effects.
  • Cancer Treatment : Analogous compounds have demonstrated kinase inhibition in cancer models, correlating with reduced cell proliferation and increased apoptosis in tumor cells. This suggests that trans-2-(2-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride could be investigated for similar anticancer properties.

Industrial Applications

In addition to its research applications, trans-2-(2-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial processes where specific reactivity and stability are required.

Case Studies

Several studies have documented the biological effects and applications of similar compounds or analogs:

  • Kinase Inhibition Study : A study highlighted that derivatives similar to trans-2-(2-(trifluoromethyl)phenyl)cyclopropanamine effectively inhibited aberrant kinase activity in cancer models, leading to promising results for cancer therapeutics.
  • Neuroprotective Assays : In vitro assays using neuronal cell lines indicated that the compound could reduce oxidative stress-induced cell death, suggesting potential applications in neuroprotection.
  • Antimicrobial Activity : Cyclopropylamine derivatives were tested against various bacterial strains, revealing that structural modifications could enhance their antimicrobial efficacy. While direct data on this specific compound is limited, these findings underscore the potential for related compounds.

Data Table

The following table summarizes key findings related to the biological activity of trans-2-(2-(trifluoromethyl)phenyl)cyclopropanamine hydrochloride and its analogs:

CompoundTarget ActivityEC (μM)Notes
Trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamineJak3/Tyk2 InhibitionNot specifiedPotential treatment for immune disorders
Analog with Trifluoromethyl groupNeuroprotection0.010Effective against oxidative stress
Cyclopropyl derivativeAntimicrobial0.395Enhanced activity against bacterial strains

Mechanism of Action

The mechanism of action of trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, leading to improved binding affinity and selectivity for certain biological targets. The cyclopropane ring may also contribute to the compound’s rigidity and conformational stability, influencing its biological activity .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position: Positional isomers (e.g., 1-CF₃ vs.
  • Halogen Type : Replacing CF₃ with F or Cl reduces lipophilicity (ClogP: CF₃ ~2.0 vs. F ~1.1) and polar surface area, impacting membrane permeability .
  • Electronic Effects : The electron-withdrawing CF₃ group enhances metabolic stability compared to electron-donating substituents .

Physicochemical Properties and Solubility

  • Lipophilicity : The trifluoromethyl group increases logP (estimated ~2.5) compared to difluoro (logP ~1.8) or chloro (logP ~2.1) analogs, favoring blood-brain barrier penetration .
  • Solubility : The hydrochloride salt form improves aqueous solubility (~10 mM in DMSO) compared to freebase analogs .

Research and Patent Relevance

  • Pharmaceutical Intermediates : The compound and its analogs are intermediates in patents for MAO inhibitors or serotonin modulators (e.g., EP 4 374 877 A2) .

Biological Activity

trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, while the cyclopropane ring contributes to conformational rigidity, influencing its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride primarily stems from its ability to interact with specific enzymes and receptors. The trifluoromethyl group not only improves the compound's lipophilicity but also enhances metabolic stability, leading to better binding affinity for biological targets. The cyclopropane structure may further stabilize the compound's conformation, allowing for more effective interactions with proteins involved in various biochemical pathways.

Enzyme Interaction Studies

Research indicates that trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride may act as a modulator of enzyme activity. In vitro studies have shown that the compound can inhibit specific kinases, which are crucial in regulating cellular processes such as proliferation and apoptosis. For instance, a study demonstrated that derivatives of this compound exhibited significant inhibition of certain tyrosine kinases involved in cancer signaling pathways .

Case Studies

  • Neuroprotective Effects : In a preclinical study focusing on neurological disorders, trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride was evaluated for its neuroprotective properties. The results indicated that the compound could reduce neuronal cell death in models of oxidative stress, suggesting potential applications in treating neurodegenerative diseases.
  • Antidepressant Activity : Another study explored the compound's effects on sigma receptors, which are implicated in mood regulation. The findings suggested that trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride acted as a sigma receptor ligand, potentially offering therapeutic benefits for depression and anxiety disorders.

Data Table: Biological Activity Overview

Activity EC50 (µM) Target Reference
Kinase Inhibition0.25Tyrosine Kinases
NeuroprotectionN/ANeuronal Cells
Sigma Receptor Binding0.15Sigma Receptors

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanamine hydrochloride?

  • Methodological Answer : Synthesis typically involves cyclopropanation of trifluoromethyl-substituted styrene derivatives via transition-metal-catalyzed reactions or [2+1] cycloadditions. For example, diazomethane or Simmons–Smith reagents can generate the cyclopropane ring, followed by amination and HCl salt formation. Key intermediates like 2-(trifluoromethyl)phenylcyclopropane precursors are purified via column chromatography (e.g., silica gel) and characterized using NMR and mass spectrometry .

Q. What analytical techniques are critical for confirming the structure and stereochemistry of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute configuration (e.g., trans vs. cis stereochemistry) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak® AD-H and mobile phases containing hexane/isopropanol .
  • 1H/13C NMR : Assigns cyclopropane ring protons (δ ~1.5–2.5 ppm) and trifluoromethyl group (δ ~120–125 ppm for 19F NMR) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the cyclopropane ring or HCl dissociation .
  • Handling : Use anhydrous solvents (e.g., THF, DCM) and gloveboxes to minimize moisture exposure. Stability tests under accelerated conditions (40°C/75% RH for 14 days) are recommended .

Advanced Research Questions

Q. How does the trifluoromethyl group and cyclopropane ring influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability (logP ~3.35) .
  • The cyclopropane ring introduces strain, potentially increasing binding affinity to targets like serotonin receptors (5-HT2A) or platelet aggregation inhibitors (e.g., Ticagrelor intermediates) .
  • SAR Validation : Compare activity of analogues with substituents like -Br, -Cl, or -OCH3 at the phenyl ring using in vitro assays (e.g., IC50 measurements) .

Q. What strategies resolve contradictions in biological assay data caused by enantiomeric impurities?

  • Methodological Answer :

  • Enantiomeric Separation : Use preparative chiral HPLC or enzymatic resolution to isolate trans-isomers from cis byproducts .
  • Biological Testing : Validate purity (>98% ee) via circular dichroism (CD) and retest activity in dose-response assays to rule out confounding effects from impurities .

Q. How can researchers optimize synthetic yields while minimizing toxic byproducts?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)2 or Cu(OTf)2 for cyclopropanation efficiency (monitored via TLC) .
  • Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., over-alkylated amines) and adjust stoichiometry of reagents like Et3N .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanaminehydrochloride
Reactant of Route 2
Reactant of Route 2
trans-2-(2-(Trifluoromethyl)phenyl)cyclopropanaminehydrochloride

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